molecular formula C5H13ClN2 B1591817 3-Methylbutanimidamide hydrochloride CAS No. 57297-27-5

3-Methylbutanimidamide hydrochloride

Cat. No.: B1591817
CAS No.: 57297-27-5
M. Wt: 136.62 g/mol
InChI Key: SYMBJSDZFDGMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbutanimidamide hydrochloride is a chemical compound with the molecular formula C5H12N2Cl. It is a quaternary ammonium salt primarily used in scientific research and various industrial applications. This compound is known for its role in inhibiting the biosynthesis of mycolic acids, which are crucial for the growth and survival of certain bacteria, particularly Mycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

3-Methylbutanimidamide hydrochloride interacts with various enzymes and proteins in biochemical reactions. It binds to the enzyme ATPase, which is essential for energy production and cell division . This interaction plays a significant role in its mechanism of action against Mycobacterium tuberculosis .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity against Mycobacterium tuberculosis. It inhibits the biosynthesis of mycolic acids, which are important for the growth and survival of these bacteria . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzyme ATPase . This binding inhibits the enzyme, disrupting energy production and cell division, which are crucial for the survival and proliferation of Mycobacterium tuberculosis .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the biosynthesis of mycolic acids . It interacts with enzymes in this pathway, including ATPase . Detailed information about its effects on metabolic flux or metabolite levels is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutanimidamide hydrochloride typically involves the reaction of 3-methylbutanamide with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to maximize yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

3-Methylbutanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methylbutanimidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its inhibitory effects on mycolic acid biosynthesis, making it a potential candidate for antibacterial research.

    Medicine: Investigated for its potential use in treating tuberculosis due to its activity against Mycobacterium tuberculosis.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbutanimidamide hydrochloride is unique due to its specific inhibitory action on mycolic acid biosynthesis and its strong activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable compound in the field of antibacterial research and potential therapeutic applications .

Biological Activity

3-Methylbutanimidamide hydrochloride, a compound with the chemical formula C5_5H13_{13}ClN2_2, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C5_5H13_{13}ClN2_2
  • Molecular Weight : 136.62 g/mol
  • CAS Number : 18967932
  • Structure : The compound features a methyl group attached to a butanimidamide backbone, which is pivotal for its biological activity.

Biological Activity Overview

This compound has been studied primarily for its effects on various biological targets, including its role as a potential therapeutic agent against parasitic infections. Its structural properties allow it to interact with key biological pathways.

Antiparasitic Activity

Recent studies have highlighted the compound's effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that imidamide derivatives exhibit selective antiparasitic activity while minimizing cytotoxic effects on mammalian cells.

Table 1: Antiparasitic Activity of this compound

CompoundIC50 (nM)Selectivity Index (SI)Target Organism
This compound800>250T. brucei
Di-imidamide analog (Compound 25)1Not specifiedT. brucei

The selectivity index (SI) indicates that compounds with similar structures can inhibit T. brucei growth effectively while sparing mammalian cell viability, making them promising candidates for further development in treating trypanosomiasis .

The mechanism by which this compound exerts its biological effects involves interference with microtubule dynamics in parasitic cells. Specifically, it has been shown to inhibit tubulin polymerization in T. brucei, leading to disrupted cellular processes essential for parasite survival.

Case Studies

  • Case Study on Tubulin Inhibition :
    • Objective : To evaluate the effect of various imidamide compounds on tubulin dynamics.
    • Results : Compound 25 was noted to significantly decrease polymerized tubulin levels in a dose-dependent manner when treated with concentrations ranging from 200 nM to 1000 nM over a period of 12 hours.
    • : The study confirmed that imidamide compounds like this compound act as effective tubulin inhibitors, providing insights into their potential as antiparasitic agents .
  • Clinical Relevance :
    • The compound's low cytotoxicity against mammalian cells suggests a favorable safety profile, which is crucial for any therapeutic application in humans.

Safety Profile

Despite its promising biological activity, safety considerations are paramount. The compound is classified as causing skin and serious eye irritation, necessitating careful handling during laboratory and clinical applications .

Properties

IUPAC Name

3-methylbutanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMBJSDZFDGMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596966
Record name 3-Methylbutanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57297-27-5
Record name Butanimidamide, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57297-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbutanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylbutanimidamide hydrochloride
Reactant of Route 2
3-Methylbutanimidamide hydrochloride
Reactant of Route 3
3-Methylbutanimidamide hydrochloride
Reactant of Route 4
3-Methylbutanimidamide hydrochloride
Reactant of Route 5
3-Methylbutanimidamide hydrochloride
Reactant of Route 6
3-Methylbutanimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.